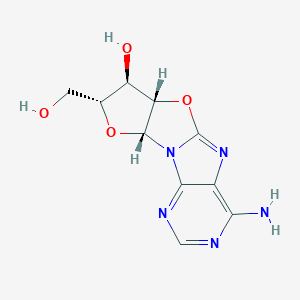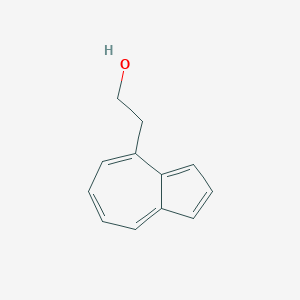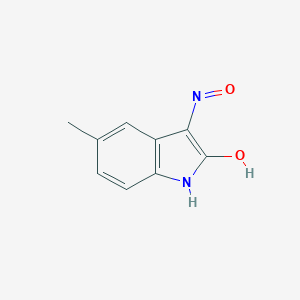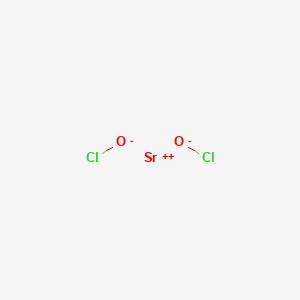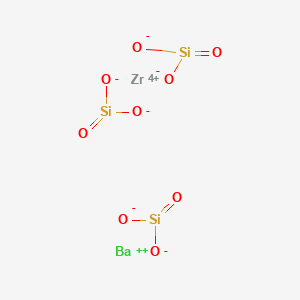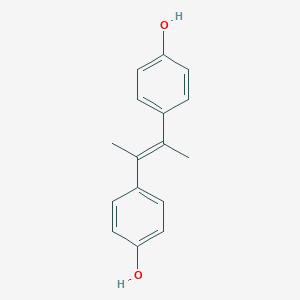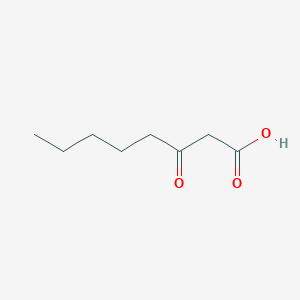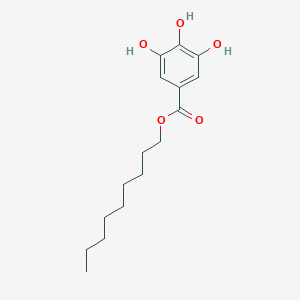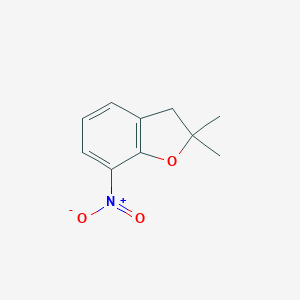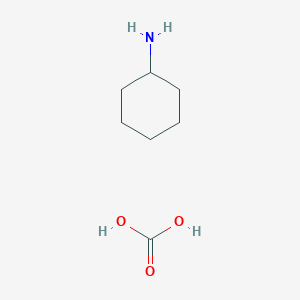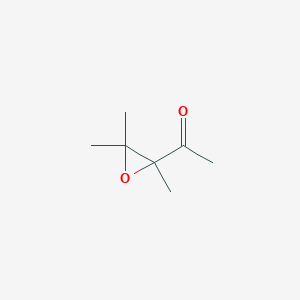
1-(2,3,3-trimethyloxiran-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and an ethanone group. It is a versatile chemical used in various fields due to its unique structure and reactivity.
Vorbereitungsmethoden
The synthesis of 1-(2,3,3-trimethyloxiran-2-yl)ethanone can be achieved through several methods. One common approach involves the reaction of 2,3,3-trimethyloxirane with ethanone under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve the use of large-scale reactors and continuous flow processes to maximize yield and efficiency .
Analyse Chemischer Reaktionen
1-(2,3,3-trimethyloxiran-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the oxirane ring to a diol or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2,3,3-trimethyloxiran-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes exploring its use as an intermediate in drug synthesis.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(2,3,3-trimethyloxiran-2-yl)ethanone involves its reactivity with various molecular targets. The oxirane ring can open under acidic or basic conditions, leading to the formation of reactive intermediates that can interact with nucleophiles or electrophiles. This reactivity is exploited in various chemical reactions and industrial processes .
Vergleich Mit ähnlichen Verbindungen
1-(2,3,3-trimethyloxiran-2-yl)ethanone can be compared with other similar compounds, such as:
2-Pentanone, 3,4-epoxy-: This compound also contains an oxirane ring and an ethanone group but differs in its molecular structure and reactivity.
3,4-Epoxy-2-pentanone: Similar in structure but with different substituents, leading to variations in chemical behavior and applications.
The uniqueness of this compound lies in its specific molecular configuration, which imparts distinct reactivity and versatility in various applications.
Eigenschaften
CAS-Nummer |
15120-99-7 |
|---|---|
Molekularformel |
C7H12O2 |
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
1-(2,3,3-trimethyloxiran-2-yl)ethanone |
InChI |
InChI=1S/C7H12O2/c1-5(8)7(4)6(2,3)9-7/h1-4H3 |
InChI-Schlüssel |
WBHTXOSVODIGTN-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(C(O1)(C)C)C |
Kanonische SMILES |
CC(=O)C1(C(O1)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


